![molecular formula C6H18N2Na6O24P8 B1172504 Camphorequinone CAS No. 10373-78-2](/img/no-structure.png)
Camphorequinone
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Description
Camphorequinone, also known as 2,3-bornanedione, is an organic compound derived from camphor . It is a yellow solid and is used as a photoinitiator in curing dental composites .
Synthesis Analysis
Camphorequinone can be synthesized through various methods. One such method involves the oxidation of camphor with selenium dioxide . Another method involves the rearrangement reactions involving camphorequinone . The diol derived from allylated camphorequinone undergoes iodine or bromine mediated deep-seated skeletal rearrangement to provide an interesting tricyclic ring system .Molecular Structure Analysis
Camphorequinone has a compact structure, forced to be in an uncomfortable boat form of cyclohexane . It absorbs UV radiation in the region of 200-300nm due to the Π−Π * transition and visible light (400-500nm) due to the n, Π* transition of the α-dicarbonyl chromophore .Chemical Reactions Analysis
Camphorequinone undergoes various chemical reactions. For instance, the diol derived from allylated camphorequinone undergoes iodine or bromine mediated deep-seated skeletal rearrangement to provide an interesting tricyclic ring system . It can also be hydrolyzed by the enzyme 6-oxocamphor hydrolase .Physical And Chemical Properties Analysis
Camphorequinone has several physical and chemical properties. For instance, it has been found that the increase in camphorequinone concentration caused a significant increase in flexural strength and luminosity of composites . The surface hardness was not affected by the concentration of camphorequinone .Safety And Hazards
properties
CAS RN |
10373-78-2 |
---|---|
Product Name |
Camphorequinone |
Molecular Formula |
C6H18N2Na6O24P8 |
Molecular Weight |
0 |
Origin of Product |
United States |
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